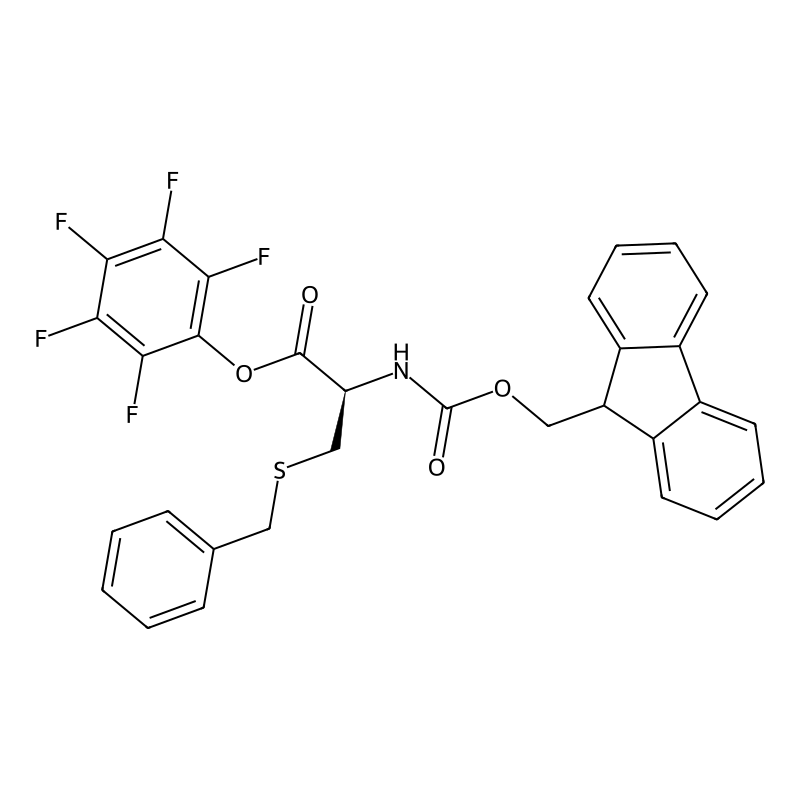

Fmoc-Cys(Bzl)-OPfp

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Peptide Synthesis:

- Fmoc-Cys(Bzl)-OPfp is a protected amino acid containing the Fmoc (Fluorenylmethoxycarbonyl) group at the N-terminus and a benzyl protecting group on the cysteine side chain. The pentafluorophenyl ester moiety acts as an activated carbonyl group, facilitating coupling with other amino acids during peptide chain elongation.

- This specific combination allows for the incorporation of cysteine residues into peptides while protecting the thiol group from unwanted side reactions.

Applications in Peptide Research:

- Fmoc-Cys(Bzl)-OPfp finds use in the synthesis of various peptides with diverse functionalities. These peptides can be employed in:

- Drug discovery: Development of novel therapeutic agents by mimicking natural peptides or designing peptides with specific binding properties.

- Material science: Creation of functional peptides for applications in nanomaterials, biosensors, and drug delivery systems.

- Biomedical research: Studying protein-protein interactions, designing peptide-based vaccines, and investigating cellular processes.

Advantages of Fmoc-Cys(Bzl)-OPfp:

- The Fmoc protecting group ensures efficient and selective coupling during peptide chain assembly.

- The benzyl group protects the cysteine thiol group, preventing unwanted reactions and facilitating purification of the final peptide.

- The pentafluorophenyl ester moiety exhibits good reactivity, leading to efficient peptide bond formation.

Availability:

- Fmoc-Cys(Bzl)-OPfp is commercially available from various chemical suppliers, making it readily accessible for research purposes.

Fmoc-Cys(Benzyl)-OPfp, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-S-benzyl-L-cysteine pentafluorophenyl ester, is a derivative of cysteine that features the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group and a benzyl group on the sulfur atom. This compound is primarily used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and ability to prevent unwanted side reactions during the coupling process. The pentafluorophenyl ester serves as an efficient leaving group, facilitating the coupling of amino acids during synthesis.

The key reactions involving Fmoc-Cys(Benzyl)-OPfp include:

- Coupling Reactions: The compound can undergo coupling with other amino acids in the presence of activating agents such as uronium or phosphonium salts (e.g., HBTU, HCTU) to form peptides. The pentafluorophenyl ester is particularly reactive, allowing for efficient formation of peptide bonds.

- Deprotection Reactions: The Fmoc group can be removed using basic conditions (e.g., piperidine in DMF), which is crucial for peptide elongation. The benzyl protecting group on the sulfur can be selectively removed under hydrogenation conditions or using strong acids like trifluoroacetic acid (TFA) .

The synthesis of Fmoc-Cys(Benzyl)-OPfp typically involves:

- Protection of Cysteine: Starting with L-cysteine, the thiol group is protected using a benzyl group.

- Fmoc Protection: The amine group is then protected with the Fmoc group, often using Fmoc-Cl in a suitable solvent.

- Formation of Pentafluorophenyl Ester: The final step involves converting the carboxylic acid into its pentafluorophenyl ester using pentafluorophenol and a coupling agent like DIC (diisopropylcarbodiimide) .

Fmoc-Cys(Benzyl)-OPfp is widely used in:

- Peptide Synthesis: It is employed in SPPS to incorporate cysteine into peptides while preventing oxidation.

- Drug Development: Peptides synthesized with this compound can serve as potential therapeutic agents due to their biological activity .

- Bioconjugation: It can be utilized to create conjugates with other biomolecules, enhancing their stability and functionality.

Studies have shown that Fmoc-Cys(Benzyl)-OPfp can participate in various interactions during peptide synthesis. For instance:

- Racemization Studies: Research indicates that certain protecting groups can influence racemization rates during Cys incorporation. The benzyl group offers moderate protection against racemization compared to other groups .

- Oxidation Resistance: The presence of the benzyl group helps maintain the reduced state of cysteine during synthesis, which is critical for preserving its reactivity .

Similar compounds include:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Fmoc-Cys(Trt)-OH | Trityl protecting group on sulfur | Provides stronger protection against oxidation |

| Fmoc-Cys(Acm)-OH | Acetamidomethyl protecting group | More stable under acidic conditions |

| Fmoc-Cys(Mmt)-OH | 4-Methylbenzyl protecting group | Offers selective deprotection options |

| Fmoc-Cys(But)-OH | tert-Butyl protecting group | Commonly used for preventing side reactions |

Uniqueness of Fmoc-Cys(Benzyl)-OPfp

Fmoc-Cys(Benzyl)-OPfp stands out due to its combination of an efficient leaving group and moderate protection against racemization and oxidation. This balance makes it particularly useful in complex peptide syntheses where maintaining stereochemistry and preventing side reactions are critical.

Molecular Architecture and Functional Components

Fluorenylmethoxycarbonyl-S-benzyl-L-cysteine pentafluorophenyl ester represents a sophisticated molecular construct specifically designed for advanced peptide synthesis applications [1] [2]. The compound exhibits a molecular formula of C₃₁H₂₂F₅NO₄S with a molecular weight of 599.57 grams per mole, reflecting its complex multi-functional architecture [3]. This derivative incorporates four distinct protective and activating moieties that collectively enable precise control over peptide bond formation while maintaining structural integrity throughout synthetic processes [4] [15].

The fluorenylmethoxycarbonyl protecting group serves as the primary nitrogen-terminal protection system, providing base-labile characteristics that allow for selective deprotection under mild alkaline conditions [16] [17]. This protecting group consists of a fluorenyl ring system connected through a methoxycarbonyl linker, conferring both stability under acidic conditions and ready removability using weak bases such as piperidine [15] [16]. The fluorenyl moiety contributes significant aromatic stabilization while enabling ultraviolet detection capabilities that facilitate automated synthesis monitoring [17].

The cysteine backbone maintains the essential amino acid structure with its characteristic chiral center, providing the fundamental building block for protein construction [12] [22]. The S-benzyl protection of the cysteine thiol function prevents unwanted oxidative coupling reactions during synthesis while remaining stable to the basic conditions required for fluorenylmethoxycarbonyl removal [8] [19]. This benzyl thioether protection can be selectively removed under acidic conditions, typically using trifluoroacetic acid treatment, allowing for controlled disulfide bond formation in the final peptide product [21] [26].

The pentafluorophenyl ester component represents the carboxyl activation system that dramatically enhances the electrophilic character of the carbonyl carbon [13] [20]. This highly electronegative aromatic system withdraws electron density from the ester carbonyl, creating a reactive species capable of efficient aminolysis reactions with incoming amino acid residues [25]. The pentafluorophenyl leaving group exhibits exceptional stability in organic solvents while maintaining high reactivity toward nucleophilic attack by primary amines [13] [33].

| Molecular and Physical Properties | Value |

|---|---|

| Molecular Formula | C₃₁H₂₂F₅NO₄S |

| CAS Number | 86060-95-9 |

| Molecular Weight (g/mol) | 599.57 |

| IUPAC Name | Pentafluorophenyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]-S-benzyl-L-cysteinate |

| MDL Number | MFCD00237045 |

| Beilstein Number | 4649226 |

| Physical State | White powder/solid |

| Purity (HPLC) | ≥98.0% |

| Storage Temperature | 2-8°C |

Protective Group Orthogonality and Synthetic Strategy

The structural design of fluorenylmethoxycarbonyl-S-benzyl-L-cysteine pentafluorophenyl ester demonstrates sophisticated orthogonal protection strategies essential for complex peptide synthesis [17] [18]. The fluorenylmethoxycarbonyl group exhibits selective base-lability, being readily removed by secondary amines such as piperidine without affecting acid-labile protecting groups elsewhere in the molecule [16] [17]. This orthogonality allows for stepwise deprotection sequences that enable precise control over synthetic pathways [15].

The benzyl thioether protection system provides complementary orthogonality by remaining stable under the basic conditions required for fluorenylmethoxycarbonyl removal while being susceptible to acidic cleavage [17] [21]. This dual protection strategy prevents premature thiol oxidation during synthesis while maintaining compatibility with standard fluorenylmethoxycarbonyl solid-phase peptide synthesis protocols [9] [17]. The benzyl group can be removed using trifluoroacetic acid treatment, typically in the presence of appropriate scavengers to prevent side reactions [21] [30].

Research findings indicate that the pentafluorophenyl ester activation provides superior coupling efficiency compared to traditional carbodiimide-mediated activation methods [4] [20]. The highly electrophilic nature of the activated carbonyl facilitates rapid aminolysis reactions, reducing the risk of racemization and side product formation [4] [11]. Studies demonstrate that pentafluorophenyl esters maintain excellent stability in organic solvents while exhibiting enhanced reactivity toward primary amines compared to other active ester systems [13] [25].

| Structural Components and Functions | Chemical Formula | Function in Peptide Synthesis |

|---|---|---|

| Fluorenylmethoxycarbonyl | C₁₅H₁₁O₂⁻ | Temporary N-terminal protection, base-labile |

| Cysteine backbone | C₃H₆NOS | Amino acid backbone providing chiral center |

| Benzyl thioether | C₇H₇S⁻ | Thiol protection, acid-labile |

| Pentafluorophenyl ester | C₆F₅O⁻ | Carboxyl activation for coupling reactions |

Mechanistic Considerations in Peptide Bond Formation

The pentafluorophenyl ester moiety facilitates peptide bond formation through a highly efficient acyl transfer mechanism that minimizes racemization and maximizes coupling yields [20] [25]. The electron-withdrawing effect of the five fluorine atoms significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the amino group of the incoming amino acid residue [13] [33]. This enhanced reactivity results in rapid acylation reactions that proceed under mild conditions without requiring additional coupling reagents [11] [20].

The mechanism proceeds through tetrahedral intermediate formation followed by elimination of the pentafluorophenol leaving group [13] [25]. The high acidity of pentafluorophenol, with a pKa of approximately 5.5, facilitates this elimination step and drives the reaction toward completion [33]. This mechanistic pathway avoids the formation of reactive intermediates that could lead to racemization or other side reactions commonly observed with carbodiimide-based coupling methods [4] [20].

Experimental studies demonstrate that fluorenylmethoxycarbonyl-S-benzyl-L-cysteine pentafluorophenyl ester exhibits excellent coupling efficiency across a wide range of amino acid coupling partners [4] [10]. The reaction typically proceeds to completion within 30-60 minutes under standard coupling conditions, significantly faster than conventional active ester systems [11]. The high reactivity also enables successful coupling to sterically hindered amino acids that often prove challenging with other activation methods [4] [26].

Applications in Complex Peptide Synthesis

The structural characteristics of fluorenylmethoxycarbonyl-S-benzyl-L-cysteine pentafluorophenyl ester make it particularly valuable for synthesizing peptides containing multiple disulfide bonds [7] [32]. The benzyl protection system allows for selective thiol deprotection and subsequent oxidative folding to form specific disulfide connectivities [19] [24]. This capability is essential for producing bioactive peptides and proteins that rely on disulfide bonds for structural stability and biological activity [24] [32].

Research has demonstrated the successful incorporation of this derivative into complex peptide sequences using automated solid-phase synthesis platforms [2] [9]. The compound exhibits excellent solubility in standard peptide synthesis solvents including dimethylformamide, dichloromethane, and dimethyl sulfoxide, ensuring consistent performance across different synthetic protocols [22] [27]. The high purity achievable through commercial synthesis (≥98.0% by HPLC) minimizes the introduction of impurities that could compromise final peptide quality [1] [3].

Advanced applications include the synthesis of cyclic peptides where the cysteine residue participates in both disulfide bond formation and macrocyclization reactions [26] [30]. The orthogonal protection strategy enables sequential deprotection and cyclization steps that would be impossible with conventional protecting group combinations [17] [32]. These capabilities have proven particularly valuable in the synthesis of therapeutic peptides and natural product analogs where precise structural control is essential [18] [24].

| Analytical and Spectroscopic Data | Data/Value |

|---|---|

| SMILES Notation | Fc1c(F)c(F)c(OC(=O)C@HNC(=O)OCC3c4ccccc4-c5ccccc35)c(F)c1F |

| InChI Key | PSDSBWKIZVGTFE-QHCPKHFHSA-N |

| Storage Class Code | 13 - Non Combustible Solids |

| Solubility Profile | Soluble in organic solvents (DCM, DMF, DMSO) |